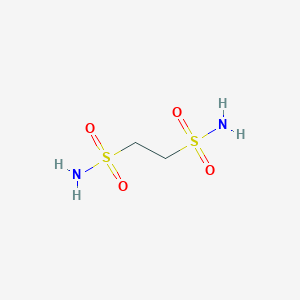
1,2-Ethanedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanedisulfonamide is a chemical compound with the molecular formula C2H8N2O4S2. It is characterized by the presence of two sulfonamide groups attached to an ethane backbone. This compound is known for its stability and solubility in water and polar organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
1,2-Ethanedisulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of ethylene diamine with sulfuryl chloride, followed by hydrolysis to yield this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as dichloromethane .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
1,2-Ethanedisulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Ethanedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,2-Ethanedisulfonamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1,2-Ethanedisulfonamide can be compared with other similar compounds such as methanedisulfonamide and 1,3-propanedisulfonamide. These compounds share similar structural features but differ in their chemical properties and applications. For example, methanedisulfonamide has a shorter carbon chain, which affects its reactivity and solubility. 1,3-Propanedisulfonamide, on the other hand, has a different spatial arrangement of the sulfonamide groups, leading to variations in its chemical behavior .
Propiedades
Fórmula molecular |
C2H8N2O4S2 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
ethane-1,2-disulfonamide |
InChI |
InChI=1S/C2H8N2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2,(H2,3,5,6)(H2,4,7,8) |
Clave InChI |
HUAVIMVPJLWGEB-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
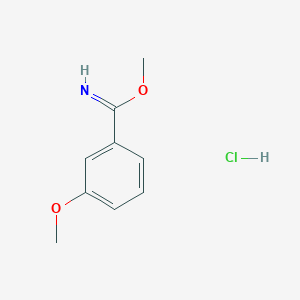
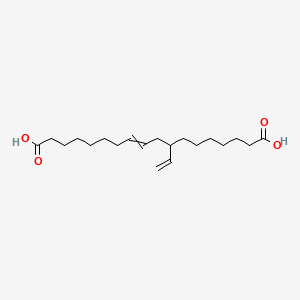



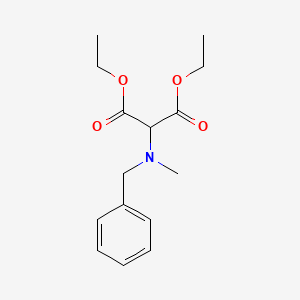
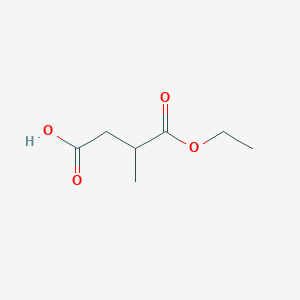

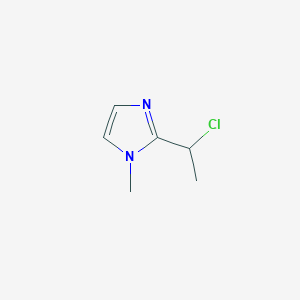
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
